molecular formula C19H18N4O4 B5532952 2-(3-hydroxyphenyl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide

2-(3-hydroxyphenyl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide

Cat. No. B5532952
M. Wt: 366.4 g/mol
InChI Key: JYMOJFIEEXMVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals known for their complex synthesis processes and multifaceted chemical properties. Although the specific compound is not directly detailed in available literature, similar compounds have been studied for their synthesis methods, molecular structures, chemical reactions, and properties. The analysis provided here draws parallels from closely related chemical structures and their analyses.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, including acylation, cyclization, and amination processes. An efficient method for preparing related compounds, such as 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, utilizes optically pure precursors and showcases interesting dynamic NMR properties (Samimi et al., 2010). These methodologies could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The structural analysis of compounds like N-(2-hydroxyphenyl)acetamide shows interactions leading to the formation of silaheterocyclic compounds, which are analyzed using NMR and FTIR spectra (Lazareva et al., 2017). This suggests that the molecular structure of our target compound might also exhibit unique spectral properties and structural configurations.

Chemical Reactions and Properties

Similar chemical structures have been investigated for their reactions and properties. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with various reagents leads to different heterocyclic compounds, indicating that our target compound could also undergo diverse chemical reactions resulting in novel structures with distinct properties (Nikonov et al., 2016).

Physical Properties Analysis

While specific details on the physical properties of 2-(3-hydroxyphenyl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide are not directly available, related research on similar compounds suggests that they may possess unique melting points, solubility characteristics, and molecular weights. Physical properties are typically influenced by molecular structure, as seen in studies of similar acetamides (Zhou & Shu, 2002).

Chemical Properties Analysis

The chemical properties of similar compounds, such as reactivity, stability, and pH dependence, have been studied extensively. For example, the chemical behavior of related oxazolidinone derivatives under different conditions provides insights into potential pharmacological activities and chemical stability (Crich & Vinod, 2005). These findings may shed light on the chemical properties of the compound .

properties

IUPAC Name

2-(3-hydroxyphenyl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)indazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-22-14-6-3-7-15(23-8-9-27-19(23)26)17(14)18(21-22)20-16(25)11-12-4-2-5-13(24)10-12/h2-7,10,24H,8-9,11H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMOJFIEEXMVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)N3CCOC3=O)C(=N1)NC(=O)CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.